![molecular formula C12H8ClF3N2O3S B14232781 N-[3-(4-chlorophenoxy)-4-pyridinyl]trifluoromethanesulfonamide CAS No. 509076-55-5](/img/structure/B14232781.png)
N-[3-(4-chlorophenoxy)-4-pyridinyl]trifluoromethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(4-chlorophenoxy)-4-pyridinyl]trifluoromethanesulfonamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a trifluoromethanesulfonamide group attached to a pyridine ring, which is further substituted with a 4-chlorophenoxy group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-chlorophenoxy)-4-pyridinyl]trifluoromethanesulfonamide typically involves a multi-step process. One common method starts with the condensation of 3-bromo-4-nitropyridine N-oxide with appropriately substituted phenols, such as 4-chlorophenol. This is followed by the reduction of the nitro group to form the corresponding aminopyridine. The final step involves the reaction of the aminopyridine with trifluoromethanesulfonyl chloride to yield the desired sulfonamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
N-[3-(4-chlorophenoxy)-4-pyridinyl]trifluoromethanesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the trifluoromethanesulfonamide group.
Oxidation and Reduction: The pyridine ring and the phenoxy group can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can modify the functional groups on the pyridine ring and phenoxy group.
科学的研究の応用
N-[3-(4-chlorophenoxy)-4-pyridinyl]trifluoromethanesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its role as an inhibitor of specific enzymes.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of N-[3-(4-chlorophenoxy)-4-pyridinyl]trifluoromethanesulfonamide involves its interaction with specific molecular targets. The trifluoromethanesulfonamide group can form strong hydrogen bonds with target proteins, leading to inhibition of enzyme activity. The compound’s structure allows it to fit into the active sites of enzymes, blocking their function and thereby exerting its effects .
類似化合物との比較
Similar Compounds
Nimesulide: A cyclooxygenase-2 (COX-2) selective inhibitor with anti-inflammatory properties.
Rafoxanide: A halogenated salicylanilide used as an anthelmintic agent.
Uniqueness
N-[3-(4-chlorophenoxy)-4-pyridinyl]trifluoromethanesulfonamide is unique due to its combination of a pyridine ring, a phenoxy group, and a trifluoromethanesulfonamide group. This unique structure imparts specific chemical properties and reactivity that distinguish it from other similar compounds .
特性
CAS番号 |
509076-55-5 |
|---|---|
分子式 |
C12H8ClF3N2O3S |
分子量 |
352.72 g/mol |
IUPAC名 |
N-[3-(4-chlorophenoxy)pyridin-4-yl]-1,1,1-trifluoromethanesulfonamide |
InChI |
InChI=1S/C12H8ClF3N2O3S/c13-8-1-3-9(4-2-8)21-11-7-17-6-5-10(11)18-22(19,20)12(14,15)16/h1-7H,(H,17,18) |
InChIキー |
JJMVXONVEGKMAM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1OC2=C(C=CN=C2)NS(=O)(=O)C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(2,3,4,5-Tetramethylcyclopenta-1,4-dien-1-yl)phenyl]ethan-1-one](/img/structure/B14232703.png)
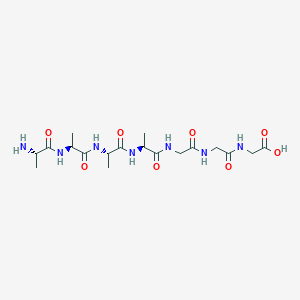
![Ethyl 3-{4-methoxy-3-[(prop-2-yn-1-yl)oxy]phenyl}propanoate](/img/structure/B14232724.png)
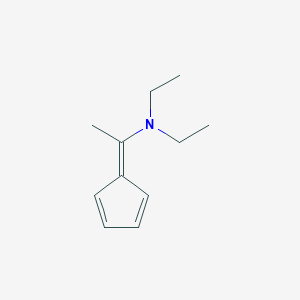
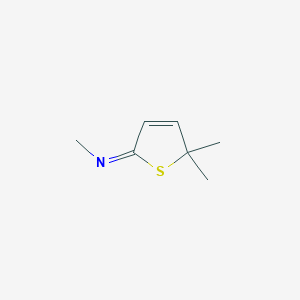
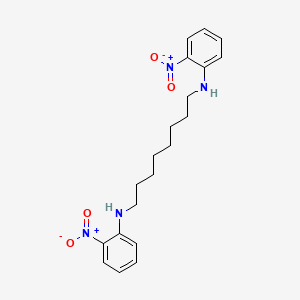
![2,3,5,6-Tetrahydrothieno[3,4-b][1,4,7]trioxonine](/img/structure/B14232748.png)

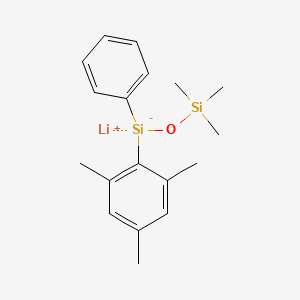
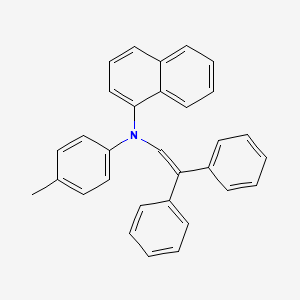
![6-Chloro-3-(1H-indol-6-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14232778.png)

![3-(Butyl{4-[(E)-(2,6-dichloro-4-nitrophenyl)diazenyl]phenyl}amino)propanenitrile](/img/structure/B14232786.png)
![2-[2-[[4-(Trifluoromethyl)phenyl]methylamino]ethylamino]butan-1-ol](/img/structure/B14232789.png)
